Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-
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Overview
Description
Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- is an organosilicon compound that features a silane group bonded to a 5-bromo-2-thienyl moiety and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- typically involves the reaction of 5-bromo-2-thiophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
5-bromo-2-thiophenol+tert-butylchlorodimethylsilaneEt3NSilane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane, and bases such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated thiophene derivative.
Scientific Research Applications
Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Silane, (5-bromo-2-thienyl)methoxy(1,1-dimethylethyl)dimethyl-
- Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)diphenyl-
Uniqueness
Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and potential applications compared to other silane compounds. Its specific structural features make it a valuable building block in organic synthesis and materials science.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrSSi/c1-10(2,3)13(4,5)9-7-6-8(11)12-9/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOAOPEERKQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444128 |
Source
|
Record name | Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207844-32-4 |
Source
|
Record name | Silane, (5-bromo-2-thienyl)(1,1-dimethylethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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